5-(4-Isopropylphenyl)thiophene-2-carboxylic acid
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Overview
Description
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H14O2S . It has a molecular weight of 246.33 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid can be represented by the InChI code: 1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16) .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are considered by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures involve various synthetic methods to thiophene derivatives, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- The outcomes of these applications are the development of compounds with various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
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Organic Semiconductors
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Organic Field-Effect Transistors (OFETs)
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Organic Light-Emitting Diodes (OLEDs)
Safety And Hazards
properties
IUPAC Name |
5-(4-propan-2-ylphenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIODYGXPIOIST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602576 |
Source
|
Record name | 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid | |
CAS RN |
943115-91-1 |
Source
|
Record name | 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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